molecular formula C21H23N5O3S2 B3953393 4-AMINO-N-[4-(DIMETHYLAMINO)PHENYL]-2-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-THIAZOLE-5-CARBOXAMIDE

4-AMINO-N-[4-(DIMETHYLAMINO)PHENYL]-2-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-THIAZOLE-5-CARBOXAMIDE

Cat. No.: B3953393
M. Wt: 457.6 g/mol
InChI Key: MNLBDDFCHMJAKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-AMINO-N-[4-(DIMETHYLAMINO)PHENYL]-2-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry . This compound is characterized by its unique structure, which includes an amino group, a dimethylamino phenyl group, a methoxyphenyl carbamoyl group, and a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in the synthesis include sodium borohydride (NaBH4) for reduction reactions and lithium aluminum hydride (LiAlH4) for the reduction of nitriles and amides .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N-[4-(DIMETHYLAMINO)PHENYL]-2-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-THIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using NaBH4 or LiAlH4.

    Substitution: Nucleophilic substitution reactions can occur at the amino or dimethylamino groups.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-AMINO-N-[4-(DIMETHYLAMINO)PHENYL]-2-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-THIAZOLE-5-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-AMINO-N-[4-(DIMETHYLAMINO)PHENYL]-2-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-AMINO-N-[4-(DIMETHYLAMINO)PHENYL]-2-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to its combination of functional groups and the presence of a thiazole ring, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-amino-N-[4-(dimethylamino)phenyl]-2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S2/c1-26(2)15-8-4-14(5-9-15)24-20(28)18-19(22)25-21(31-18)30-12-17(27)23-13-6-10-16(29-3)11-7-13/h4-11H,12,22H2,1-3H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLBDDFCHMJAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=C(N=C(S2)SCC(=O)NC3=CC=C(C=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-AMINO-N-[4-(DIMETHYLAMINO)PHENYL]-2-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
4-AMINO-N-[4-(DIMETHYLAMINO)PHENYL]-2-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
4-AMINO-N-[4-(DIMETHYLAMINO)PHENYL]-2-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
4-AMINO-N-[4-(DIMETHYLAMINO)PHENYL]-2-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
4-AMINO-N-[4-(DIMETHYLAMINO)PHENYL]-2-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
4-AMINO-N-[4-(DIMETHYLAMINO)PHENYL]-2-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-THIAZOLE-5-CARBOXAMIDE

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